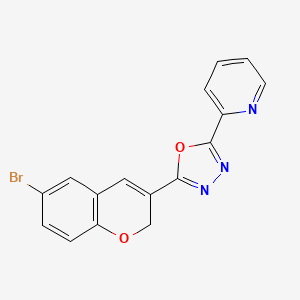
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound features a bromo-substituted chromen-2-one core and a pyridin-2-yl group attached to a 1,3,4-oxadiazole ring. Due to its unique structural attributes, it has garnered attention in various scientific research fields, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the condensation of 6-bromo-2H-chromen-3-yl hydrazinecarbothioamide with pyridine-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of various substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bromo-substituted chromen-2-one core makes it a valuable building block for constructing diverse heterocyclic compounds.
Biology: Biologically, 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has shown potential as an antiproliferative agent, inhibiting the growth of cancer cells. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties, including its anti-inflammatory and antioxidant activities. It has shown promise in preclinical studies for the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromo-substituted chromen-2-one core can bind to various enzymes and receptors, modulating their activity. The pyridin-2-yl group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is structurally similar to other chromen-2-one derivatives, such as 6-bromo-3-(pyridin-2-yl)-2H-chromen-2-one and 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazole.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the 1,3,4-oxadiazole ring, which contribute to its unique biological and chemical properties. These features make it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-(6-bromo-2H-chromen-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-12-4-5-14-10(8-12)7-11(9-21-14)15-19-20-16(22-15)13-3-1-2-6-18-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHTBMPQKVRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
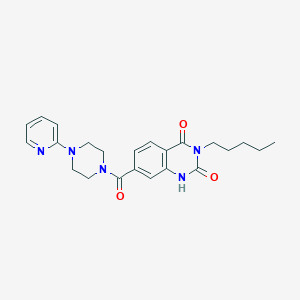

![N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2791440.png)
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
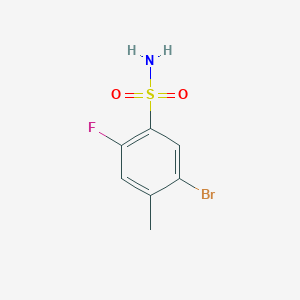
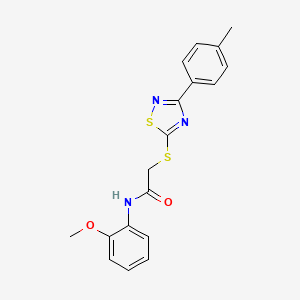
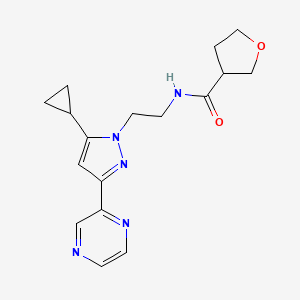


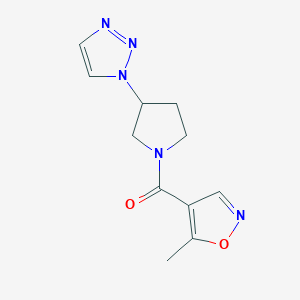
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)
![2-{[(4-chloro-3-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)
